molecular formula C8H5F3N2O B13131890 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B13131890
M. Wt: 202.13 g/mol
InChI Key: BDVLQVFKFIAROJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that contains both pyrrole and pyridine rings. The trifluoromethyl group attached to the pyrrole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the trifluoromethylation of pyrrole or pyridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Togni Reagent I or other nucleophilic CF3 sources .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to its combination of pyrrole and pyridine rings, along with the trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-1-4-2-6(14)13-7(4)12-3-5/h1,3H,2H2,(H,12,13,14)

InChI Key

BDVLQVFKFIAROJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C(F)(F)F

Origin of Product

United States

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